molecular formula C6H3Cl2N3O B15232684 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile

Cat. No.: B15232684
M. Wt: 204.01 g/mol
InChI Key: ZHLVQADITFIJOE-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a carbonitrile group at position 4. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline . This reaction results in the substitution of hydroxyl groups with chlorine atoms. The intermediate product is then treated with a cyanating agent like potassium cyanide to introduce the carbonitrile group at position 4 .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting key enzymes or interacting with specific receptors. The presence of chlorine and methoxy groups enhances its binding affinity and selectivity towards target molecules . The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is unique due to the presence of both chlorine and carbonitrile groups, which impart distinct reactivity and biological activity.

Properties

Molecular Formula

C6H3Cl2N3O

Molecular Weight

204.01 g/mol

IUPAC Name

2,6-dichloro-5-methoxypyrimidine-4-carbonitrile

InChI

InChI=1S/C6H3Cl2N3O/c1-12-4-3(2-9)10-6(8)11-5(4)7/h1H3

InChI Key

ZHLVQADITFIJOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)C#N

Origin of Product

United States

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